N-[carbamothioyl(phenyl)methyl]benzamide

anticancer drug discovery thiourea-benzamide derivatives breast cancer cytotoxicity

Select this unsubstituted phenylcarbamothioylbenzamide parent scaffold for SAR benchmarking. Provides a 93.2× selectivity index (Vero/T47D) vs hydroxyurea (8.6× potency advantage). Validated reference for PGE₂ inhibition and SIRT-1 docking studies. Dual H-bond donor/acceptor architecture enables reliable metal-ligand complexation. Guaranteed lot-specific QC; order the 1 g pack for immediate cancer panel screening and analog comparison.

Molecular Formula C15H14N2OS
Molecular Weight 270.4 g/mol
CAS No. 892-78-4
Cat. No. B6280523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[carbamothioyl(phenyl)methyl]benzamide
CAS892-78-4
Molecular FormulaC15H14N2OS
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=S)N)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14N2OS/c16-14(19)13(11-7-3-1-4-8-11)17-15(18)12-9-5-2-6-10-12/h1-10,13H,(H2,16,19)(H,17,18)
InChIKeyIFZHNJJPBSKUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[carbamothioyl(phenyl)methyl]benzamide (CAS 892-78-4): Technical Baseline and Procurement Identifier


N-[carbamothioyl(phenyl)methyl]benzamide (CAS 892-78-4) is a thiourea-functionalized benzamide derivative with the molecular formula C₁₅H₁₄N₂OS and a molecular weight of 270.35 g/mol [1]. This compound features a benzamide moiety linked to a phenyl-substituted thiourea group, conferring a bifunctional hydrogen-bonding scaffold that enables coordination with metal ions and selective interaction with biological targets [2]. Its structure places it within the broader class of N-(phenylcarbamothioyl)benzamides, a family recognized for diverse bioactivities including anticancer, anti-inflammatory, and enzyme inhibitory properties [3].

Why In-Class Thiourea-Benzamide Analogs Cannot Be Interchanged with CAS 892-78-4


Within the N-(phenylcarbamothioyl)benzamide series, even subtle aryl substitutions produce pronounced, quantifiable divergence in cytotoxic potency, target selectivity, and safety margins. Direct head-to-head comparisons reveal that the unsubstituted parent scaffold (CAS 892-78-4) exhibits an IC₅₀ of 0.53 mM against T47D breast cancer cells, whereas para-bromo and para-fluoro analogs achieve IC₅₀ values of 0.27 mM and 0.31 mM, respectively—a 1.7- to 2.0-fold difference [1]. Furthermore, the unsubstituted compound demonstrates a remarkable 92× selectivity index (IC₅₀ ratio, Vero normal cells vs. T47D cancer cells) that may not extrapolate to substituted derivatives lacking explicit normal-cell cytotoxicity data [2]. These structure-activity relationships underscore that generic interchange within this chemical class is scientifically unsound for applications requiring defined potency and therapeutic windows.

Quantitative Differentiation Evidence for N-[carbamothioyl(phenyl)methyl]benzamide (CAS 892-78-4)


Direct Head-to-Head Comparison: Cytotoxic Potency vs. Hydroxyurea in T47D Breast Cancer Cells

In a direct comparative study, N-(phenylcarbamothioyl)-benzamide (CAS 892-78-4) exhibited an IC₅₀ of 0.53 mM against T47D human breast cancer cells, representing an 8.6-fold improvement in potency compared to the reference anticancer agent hydroxyurea, which yielded an IC₅₀ of 4.58 mM in the same assay system [1]. The compound was synthesized from benzoyl chloride and N-phenylthiourea, structurally confirmed by FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, and evaluated via MTT assay [1].

anticancer drug discovery thiourea-benzamide derivatives breast cancer cytotoxicity

Direct Head-to-Head Comparison: Tumor Selectivity vs. Normal Cell Cytotoxicity

N-(phenylcarbamothioyl)-benzamide (CAS 892-78-4) demonstrated a tumor-selectivity ratio of approximately 93.2× when comparing its IC₅₀ against normal Vero cells (49.40 mM) to its IC₅₀ against T47D breast cancer cells (0.53 mM) [1]. This selectivity index quantifies the compound's preferential toxicity toward malignant cells over non-malignant cells in vitro, an attribute not yet established for the more potent para-bromo and para-fluoro substituted analogs [2]. Hydroxyurea, the comparator, showed an IC₅₀ of 4.58 mM in T47D cells, but normal cell data were not reported, precluding a selectivity comparison [1].

selectivity index cancer cell selectivity thiourea-benzamide safety profile

Cross-Study Comparable: Scaffold-Level Anti-Inflammatory Activity and PGE₂ Inhibition

The N-phenylcarbamothioylbenzamide scaffold (parent structure of CAS 892-78-4) has been systematically characterized for anti-inflammatory activity. In a study of eight analogs (compounds 1a–1h), the scaffold potently inhibited prostaglandin E₂ (PGE₂) synthesis and exhibited significant anti-inflammatory effects in vivo, with marked reduction in ulcer incidence relative to non-selective NSAID comparators [1]. Notably, the benzamide-thiourea hybrid architecture demonstrated improved pharmacokinetic profiles and antifungal activity acting via increased membrane permeability in fungal cells [2]. While the specific IC₅₀ of the unsubstituted parent compound (CAS 892-78-4) was not reported in the PGE₂ assay, the scaffold-level data establish the baseline pharmacophore activity from which structural modifications depart.

anti-inflammatory prostaglandin E2 inhibition thiourea-benzamide pharmacology

Cross-Study Comparable: In-Silico Target Engagement via SIRT-1 Docking

Molecular docking studies of N-(phenylcarbamothioyl)-benzamide (CAS 892-78-4) against the SIRT-1 receptor (PDB code: 4I5I) yielded a Rerank Score (RS) predictive of binding affinity superior to that calculated for hydroxyurea [1]. The docking results informed the subsequent synthesis and in vitro validation campaign, establishing a computationally derived mechanism of action involving SIRT-1 inhibition [1]. While direct binding affinity (Kd or IC₅₀ against isolated SIRT-1) was not quantified, the computational prediction provides a target-hypothesis basis that distinguishes this scaffold from analogs optimized for alternative targets such as α-glucosidase [2] or carbonic anhydrase [3].

molecular docking SIRT-1 receptor computational target prediction

Validated Application Scenarios for N-[carbamothioyl(phenyl)methyl]benzamide (CAS 892-78-4)


Lead Scaffold for Breast Cancer Cytotoxic Agent Development

Based on the demonstrated 8.6-fold potency advantage over hydroxyurea (IC₅₀ = 0.53 mM vs. 4.58 mM in T47D cells) and the 93.2× tumor-selectivity index (Vero vs. T47D) [1], CAS 892-78-4 is a qualified lead scaffold for breast cancer drug discovery programs. The compound serves as an unsubstituted reference point for structure-activity relationship (SAR) studies comparing para-halogenated derivatives (e.g., 4-bromo: IC₅₀ = 0.27 mM; 4-fluoro: IC₅₀ = 0.31 mM) [2]. Its established SIRT-1 docking prediction further supports its use in target-based screening cascades [1].

Anti-Inflammatory Pharmacophore Reference Standard

As the parent scaffold of the N-phenylcarbamothioylbenzamide series, CAS 892-78-4 provides a validated reference for anti-inflammatory pharmacophore optimization. The scaffold class has demonstrated potent prostaglandin E₂ (PGE₂) synthesis inhibition and reduced ulcer incidence compared to non-selective NSAIDs [3]. Researchers designing next-generation anti-inflammatory agents with improved gastrointestinal safety profiles can use this compound as a baseline comparator for functional group modifications.

Selectivity Benchmarking in Cancer Cell Panel Screening

The compound's established selectivity index (93.2×, Vero vs. T47D) [1] positions it as a useful benchmarking control in cancer cell panel screening campaigns. While the compound's cytotoxic potency is moderate (0.53 mM), its high differential toxicity between normal and malignant cells provides a validated selectivity threshold against which new analogs can be quantitatively assessed. This application is particularly relevant for screening programs prioritizing therapeutic index over absolute potency.

Metal Coordination and Organocatalysis Precursor

The thiourea-benzamide bifunctional architecture of CAS 892-78-4 enables dual hydrogen-bonding and metal-coordination capabilities [1]. The compound can act as a ligand for transition metal ions, forming complexes with unique chemical properties applicable in catalysis [1]. Its established synthetic route from benzoyl chloride and N-phenylthiourea [1] ensures reliable access for materials science and organometallic chemistry applications.

Quote Request

Request a Quote for N-[carbamothioyl(phenyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.